
2-Propanone, methyl-2-propenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a hydrazone functional group, which is derived from the reaction of hydrazine with a carbonyl compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propanone, methyl-2-propenylhydrazone can be synthesized through the reaction of acetone with methylallylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction scheme is as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 \rightarrow \text{CH}_3\text{C(NNHCH}_2\text{CH=CH}_2\text{)CH}_3 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted hydrazones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propanone, methyl-2-propenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-propanone, methyl-2-propenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, participate in nucleophilic addition reactions, and undergo various transformations that affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Propanone, 2-propenylhydrazone: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Propanone, methylhydrazone: Lacks the propenyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Propanone, methyl-2-propenylhydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
62237-76-7 |
|---|---|
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
N-methyl-N-(propan-2-ylideneamino)prop-2-en-1-amine |
InChI |
InChI=1S/C7H14N2/c1-5-6-9(4)8-7(2)3/h5H,1,6H2,2-4H3 |
InChI-Schlüssel |
NLCRTRDPCWXYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN(C)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


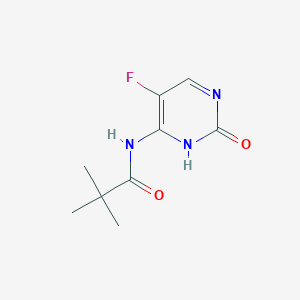
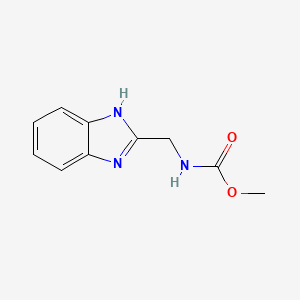
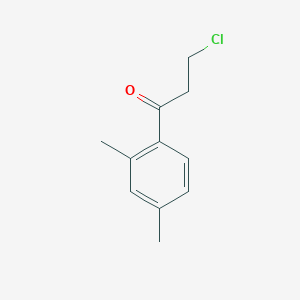
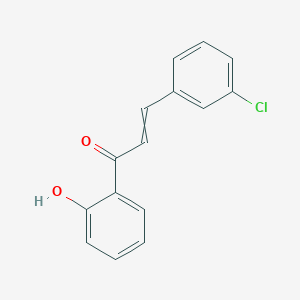
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
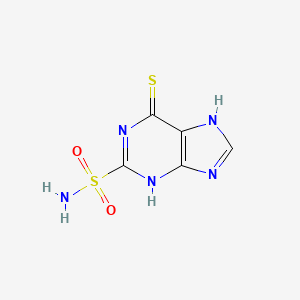


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
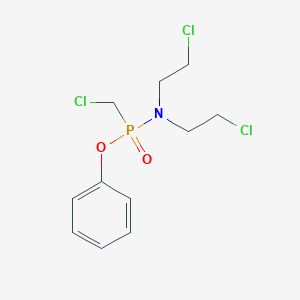
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)

